Imidazo[1,2-b][1,2,4]triazin-2(1H)-one
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Overview
Description
Imidazo[1,2-b][1,2,4]triazin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of an imidazole ring and a triazine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b][1,2,4]triazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the electrophilic amination of imidazoles, followed by cyclization to form the triazine ring . This process often requires careful control of reaction conditions to ensure the safety and efficiency of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b][1,2,4]triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted this compound derivatives .
Scientific Research Applications
Imidazo[1,2-b][1,2,4]triazin-2(1H)-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-b][1,2,4]triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar fused ring system, known for its versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyrimidine: This compound has been extensively studied for its synthetic methodologies and biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Known for its potential as an antimycobacterial agent.
Uniqueness
Imidazo[1,2-b][1,2,4]triazin-2(1H)-one stands out due to its specific ring fusion and the resulting chemical properties.
Properties
CAS No. |
62096-96-2 |
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Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1H-imidazo[1,2-b][1,2,4]triazin-2-one |
InChI |
InChI=1S/C5H4N4O/c10-4-3-7-5-6-1-2-9(5)8-4/h1-3H,(H,8,10) |
InChI Key |
XDIMHZVVRSGGJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)N=CC(=O)N2 |
Origin of Product |
United States |
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